molecular formula C15H13FO3 B6401656 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid CAS No. 1261976-38-8

3-(3-Ethoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6401656
CAS No.: 1261976-38-8
M. Wt: 260.26 g/mol
InChI Key: JTDLMYWZWYDZDX-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group attached to the phenyl ring and a fluorine atom attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-ethoxyphenylboronic acid and 4-fluorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-ethoxyphenylboronic acid with 4-fluorobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

    Reduction: Lithium aluminum hydride or borane complexes are effective reducing agents.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Esterification: Esters of this compound.

    Reduction: 3-(3-Ethoxyphenyl)-4-fluorobenzyl alcohol.

Scientific Research Applications

3-(3-Ethoxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

  • 3-(3-Methoxyphenyl)-4-fluorobenzoic acid
  • 3-(3-Ethoxyphenyl)-4-chlorobenzoic acid
  • 3-(3-Ethoxyphenyl)-4-methylbenzoic acid

Comparison:

  • 3-(3-Methoxyphenyl)-4-fluorobenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group. This change can affect the compound’s solubility and reactivity.
  • 3-(3-Ethoxyphenyl)-4-chlorobenzoic acid: Contains a chlorine atom instead of fluorine, which can influence the compound’s electronic properties and reactivity.
  • 3-(3-Ethoxyphenyl)-4-methylbenzoic acid: Contains a methyl group instead of fluorine, affecting the compound’s steric and electronic properties.

The unique combination of the ethoxy and fluorine substituents in 3-(3-Ethoxyphenyl)-4-fluorobenzoic acid imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-12-5-3-4-10(8-12)13-9-11(15(17)18)6-7-14(13)16/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDLMYWZWYDZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690020
Record name 3'-Ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-38-8
Record name 3'-Ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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